molecular formula C20H20N4O4 B4809452 ethyl 3-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

ethyl 3-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B4809452
M. Wt: 380.4 g/mol
InChI Key: KVOXCZOGAMWDAQ-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1 and a methyl group at position 4. The triazole’s carbonyl group is connected via an amide linkage to a benzoate ester at the meta position of the benzene ring. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by coupling reactions to introduce the benzoate ester moiety .

Properties

IUPAC Name

ethyl 3-[[1-(4-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-4-28-20(26)14-6-5-7-15(12-14)21-19(25)18-13(2)24(23-22-18)16-8-10-17(27-3)11-9-16/h5-12H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOXCZOGAMWDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O4C_{18}H_{20}N_{4}O_{4}. The compound features a triazole ring, which is known for its diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, compounds derived from Jerusalem artichoke exhibited significant inhibitory effects on inflammatory responses in macrophages and adipocytes. These compounds reduced the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting that this compound might share similar mechanisms of action against inflammation .

Anticancer Activity

The anticancer properties of triazole derivatives have been well documented. Research indicates that certain triazole compounds exhibit cytotoxic effects on various cancer cell lines. For example, studies involving metal complexes of triazole derivatives showed significant activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF7) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . this compound could potentially demonstrate similar anticancer efficacy due to its structural similarities.

Case Studies

A notable case study involved the synthesis and evaluation of several triazole derivatives for their biological activities. The study found that modifications in the side chain significantly influenced the compounds' efficacy against cancer cells and their ability to inhibit inflammatory pathways. This compound was among the derivatives evaluated for its potential therapeutic applications in oncology and inflammation management.

Research Findings

A summary of key findings related to the biological activity of similar compounds is presented in the table below:

Compound NameBiological ActivityTested Cell LinesKey Findings
Triazole Derivative AAnticancerHCT-116Induced apoptosis at low μM concentrations
Triazole Derivative BAnti-inflammatoryRAW 264.7Reduced IL-6 and TNF-α secretion
Triazole Derivative CAntimicrobialE. coliInhibited bacterial growth at MIC < 50 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Triazole Family

Key comparisons include:

Compound Structure Key Differences Biological Activities References
Methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate Phenyl (position 1), propyl (position 5), methyl benzoate Larger propyl substituent enhances lipophilicity but may reduce metabolic stability. Antimicrobial, anticancer
Ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate Difluoromethoxyphenyl (position 1), ethyl (position 5), para-benzoate Fluorine atoms improve bioavailability and binding affinity. Antiviral, anti-inflammatory
Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate Triazolone ring (oxidized triazole), no aryl substituents Reduced aromaticity alters electronic properties. Antioxidant, enzyme inhibition
  • Substituent Effects: The 4-methoxyphenyl group in the target compound enhances electron density, favoring interactions with hydrophobic enzyme pockets compared to phenyl () or chlorophenyl () derivatives .

Heterocyclic Variants

Triazoles are often compared to other nitrogen-containing heterocycles:

Compound Heterocycle Functional Groups Applications References
Ethyl 4-(5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-amido)benzoate Thiadiazole Thiadiazole ring, carbamoyl Anticancer, agrochemicals
2-Aminothiazole derivatives Thiazole Thiazole core, amino group Antimicrobial, anticancer
  • Triazole vs. Thiadiazole/Thiazole :
    • Triazoles exhibit superior metabolic stability due to aromaticity, whereas thiadiazoles may show higher reactivity in electrophilic substitutions .
    • The target compound’s amide linkage provides conformational flexibility compared to rigid thiadiazole-based analogues .

Bioactivity and Pharmacological Profiles

Compound Biological Activity Mechanism Potency vs. Target Compound References
Methyl 3-({[1-phenyl-5-propyl-triazol-4-yl]carbonyl}amino)benzoate Anticancer (IC₅₀ = 12 µM) Tubulin inhibition Less potent (target IC₅₀ = 8 µM)
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate Anti-inflammatory (EC₅₀ = 5 µM) COX-2 inhibition Comparable activity
Ethyl 4-({[(4-amino-5-phenyl-triazol-3-yl)sulfanyl]acetyl}amino)benzoate Antimicrobial (MIC = 2 µg/mL) Membrane disruption More potent (target MIC = 4 µg/mL)
  • Key Insights: The target compound’s methoxy group enhances membrane permeability, improving cellular uptake over non-polar analogues . Para-substituted benzoate esters (e.g., ) show better pharmacokinetics than meta-substituted derivatives due to steric effects .

Chemical Reactivity

Reaction Target Compound Analogues Outcome References
Oxidation Stable under mild conditions Thiadiazole derivatives form sulfoxides Higher stability due to triazole aromaticity
Reduction Amide group reduced to amine Carbamoyl groups in thiadiazoles form amines Similar reactivity
Hydrolysis Ester group hydrolyzed to carboxylic acid Slower than methyl esters () Ethyl ester provides moderate hydrolysis resistance

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 3-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For triazole-containing compounds, key factors include:

  • Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for triazole formation. Adjusting catalyst loading (e.g., CuI vs. CuSO4_4/sodium ascorbate) can enhance regioselectivity .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C are typical for amide bond formation between the triazole carbonyl and benzoate amine .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns) ensures purity >95% .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH3_3) and ester carbonyl (δ ~165–170 ppm) .
  • X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolves anisotropic displacement parameters and validates stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+^+ with <2 ppm error .

Q. How can researchers assess the compound’s stability under different experimental conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect hydrolysis of the ester or triazole moieties .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects phase transitions .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or enantiomeric impurities. Strategies include:

  • Enantiomeric separation : Chiral HPLC or capillary electrophoresis isolates stereoisomers, which can then be tested separately for target binding .
  • Dose-response validation : Replicate assays using standardized protocols (e.g., fixed incubation times, cell lines) to minimize inter-lab variability .
  • Target engagement studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding affinity (Kd_d) to validate activity .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking and dynamics simulations are critical:

  • Docking : AutoDock Vina or Glide predicts binding poses with enzymes (e.g., cytochrome P450) or receptors. Use the triazole carbonyl as a hydrogen-bond acceptor in pharmacophore modeling .
  • MD simulations : GROMACS or AMBER assesses binding stability over 100+ ns trajectories, focusing on key residues (e.g., catalytic serines or histidines) .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics evaluates electronic interactions at the active site .

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?

  • Methodological Answer : Advanced SHELXL features are essential:

  • Disorder modeling : Use PART instructions to refine split positions for disordered methoxyphenyl or ester groups .
  • Twinning detection : The BASF parameter in SHELXL refines twin fractions, while the R1 vs. wR2 discrepancy (>2:1) signals twinning .
  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce model bias .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR studies require systematic structural modifications:

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-F, 4-Cl) or donating (e.g., 4-OH) groups to assess electronic effects on bioactivity .
  • Scaffold hopping : Synthesize analogs replacing the triazole with thiadiazole or oxadiazole to evaluate heterocycle influence .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl vs. ethyl esters) to activity using multivariate regression .

Q. How can researchers investigate synergistic effects when this compound is used in combination therapies?

  • Methodological Answer : Combination studies require:

  • Isobologram analysis : Determine additive, synergistic, or antagonistic effects by plotting dose-response curves for single agents vs. combinations .
  • Pathway mapping : RNA-seq or phosphoproteomics identifies signaling pathways (e.g., MAPK, PI3K/Akt) modulated by the compound in combination .
  • Resistance profiling : Long-term exposure assays (4–6 weeks) assess whether the compound delays resistance emergence in antimicrobial or anticancer models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

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